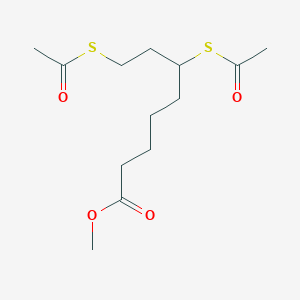

Methyl 6,8-bis(acetylsulfanyl)octanoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

63658-43-5 |

|---|---|

Molecular Formula |

C13H22O4S2 |

Molecular Weight |

306.4 g/mol |

IUPAC Name |

methyl 6,8-bis(acetylsulfanyl)octanoate |

InChI |

InChI=1S/C13H22O4S2/c1-10(14)18-9-8-12(19-11(2)15)6-4-5-7-13(16)17-3/h12H,4-9H2,1-3H3 |

InChI Key |

GMSLCVRGZQKWHE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)SCCC(CCCCC(=O)OC)SC(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 6,8 Bis Acetylsulfanyl Octanoate

Precursor Selection and Initial Carbon Chain Elaboration

The construction of the octanoate (B1194180) backbone is the foundational stage of the synthesis. A common and effective strategy involves starting with a precursor that already contains the necessary carbon framework or can be readily elaborated, and which possesses functional groups that facilitate the subsequent introduction of sulfur. A key and widely utilized precursor in related syntheses, such as that of α-lipoic acid, is Methyl 6,8-dichlorooctanoate . google.comgoogle.comsynzeal.com

The synthesis of this dichlorinated precursor can be achieved from more readily available starting materials. For instance, (S)-(–)-methyl 6,8-dihydroxyoctanoate has been synthesized with a key step involving the stereocontrolled reduction of methyl 8,8-dimethyl-6-oxo-octanoate. rsc.org Another route involves the treatment of 8-chloro-6-hydroxy-octanoic acid or its corresponding methyl ester with a chlorinating agent like thionyl chloride (SOCl₂) to convert the hydroxyl group at C-6 into a second chloride, thus forming the 6,8-dichloro derivative. chemicalbook.com

An alternative approach to building the carbon chain involves substitution reactions. For example, a synthetic route for 8-bromooctanoic acid starts with the reaction of 1,6-dibromohexane (B150918) with diethyl malonate, followed by hydrolysis and decarboxylation to yield the C8 chain. nih.gov This bromo-acid could then be esterified and further functionalized.

These precursor strategies provide a versatile platform, establishing the eight-carbon chain with reactive handles (halogens) at the precise locations required for the subsequent introduction of the sulfur functionalities.

Stereoselective Synthesis Approaches to Chiral Centers within the Octanoate Backbone

The Methyl 6,8-bis(acetylsulfanyl)octanoate molecule possesses a stereocenter at the C-6 position. Achieving a high degree of stereocontrol at this center is critical, and this is typically accomplished through asymmetric synthesis methodologies, primarily enantioselective catalysis or the use of chiral auxiliaries.

Enantioselective catalysis employs a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. For the synthesis of the octanoate backbone, a key strategy would involve the asymmetric reduction of a prochiral ketone, such as methyl 6-oxooctanoate.

This transformation can be achieved using various catalytic systems:

Biocatalysis : Enzymes, often from sources like baker's yeast or specific plant cells such as carrot root (Daucus carota), are highly effective at reducing ketones to alcohols with high enantioselectivity. rsc.orgacs.orgresearchgate.net These reactions are performed under mild, environmentally benign conditions.

Transition Metal Catalysis : Chiral complexes of metals like ruthenium, rhodium, or iridium, coordinated with chiral ligands (e.g., BINAP), are powerful catalysts for the asymmetric hydrogenation of ketones. Another approach uses chiral group 13 complexes with a hydride source like catecholborane to achieve the enantioselective reduction of prochiral ketones. nih.gov

These methods would produce a chiral methyl 6-hydroxyoctanoate intermediate, which could then be carried forward to introduce the necessary functional groups at the C-6 and C-8 positions while retaining the established stereochemistry.

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered. wikipedia.org This strategy is widely applied in asymmetric alkylation and aldol (B89426) reactions. wikipedia.orgresearchgate.net

In the context of synthesizing the octanoate backbone, a chiral auxiliary could be attached to a shorter carbon chain precursor to control the stereochemistry of an alkylation reaction that extends the chain.

Evans Auxiliaries : Chiral oxazolidinones, developed by David A. Evans, are among the most reliable and widely used auxiliaries. wikipedia.org An acyl group can be attached to the nitrogen of the oxazolidinone. Deprotonation forms a chiral enolate, which then reacts with an electrophile from a sterically defined direction. researchgate.net For example, an Evans auxiliary could be acylated with a six-carbon acid derivative, and the resulting enolate could be alkylated with a two-carbon electrophile containing a masked functional group, thereby setting the stereocenter at C-6. A synthesis of a dichlorinated hydroxyoctanoic acid has been demonstrated using an Evans auxiliary to control the stereochemistry of an aldol reaction, followed by inversion of the resulting alcohol via a Mitsunobu reaction. mdpi.com

Meyers and Pseudoephedrine Auxiliaries : Other effective auxiliaries include those derived from chiral amino alcohols, such as in Meyers asymmetric alkylation or the use of pseudoephedrine amides. harvard.edunih.govchemtube3d.com These auxiliaries form chiral enolates that exhibit high diastereoselectivity in alkylation reactions. nih.gov

Once the desired stereocenter is installed, the auxiliary is removed, typically by hydrolysis or reduction, to reveal a carboxylic acid or alcohol, which can then be converted to the target methyl octanoate derivative.

Regioselective Introduction and Functionalization of Thiol Moieties

The final key stage in the synthesis is the regioselective introduction of sulfur at the C-6 and C-8 positions and its functionalization as acetylsulfanyl groups.

The acetylsulfanyl group (thioacetate) is typically introduced via a nucleophilic substitution reaction. The most common and direct method involves the reaction of an alkyl halide with a thioacetate (B1230152) salt. thieme-connect.detandfonline.com

Given the precursor Methyl 6,8-dichlorooctanoate , a double Sₙ2 reaction with two equivalents of a thioacetate salt, such as potassium thioacetate (KSAc) or sodium thioacetate, provides a direct and efficient route to the final product. rsc.orgconicet.gov.arresearchgate.netresearchgate.net The reaction proceeds by displacing the chloride ions at both the C-6 and C-8 positions with the thioacetate nucleophile.

| Reactant 1 | Reactant 2 | Conditions | Product |

| Methyl 6,8-dichlorooctanoate | Potassium Thioacetate (KSAc) | Solvent (e.g., DMF, Methanol) | This compound |

| Alkyl Halide (R-X) | Sodium Thioacetate | Catalyzed by PEG400 | Alkyl Thioacetate (R-SAc) |

This method is highly effective due to the strong nucleophilicity of the thiolate anion. rsc.org

Thiols are reactive functional groups susceptible to oxidation, particularly to disulfides. thieme-connect.de In many syntheses, it is necessary to protect the thiol group to prevent unwanted side reactions. thieme-connect.de The acetylsulfanyl group in the target molecule itself functions as a protecting group for a thiol. imreblank.chsemanticscholar.org Thioesters are significantly more stable than the corresponding free thiols but can be readily cleaved when desired. imreblank.ch

The deprotection of a thioacetate to reveal the free thiol is typically accomplished through hydrolysis under basic conditions. sigmaaldrich.com Reagents such as sodium hydroxide (B78521), potassium carbonate, or sodium methoxide (B1231860) can be used to efficiently hydrolyze the thioester bond. rsc.orgsigmaaldrich.com

| Protecting Group | Structure | Common Deprotection Conditions |

| Acetyl (Ac) | R-S-C(=O)CH₃ | Basic Hydrolysis (e.g., NaOH, K₂CO₃, NaOMe) rsc.orgsigmaaldrich.com |

| tert-Butyl (t-Bu) | R-S-C(CH₃)₃ | Acidolysis (less susceptible than O-t-Bu) thieme-connect.deacs.org |

| Trityl (Trt) | R-S-C(Ph)₃ | Acidic conditions (TFA) |

| Acetamidomethyl (Acm) | R-S-CH₂-NH-C(=O)CH₃ | Mercury(II) or Iodine |

In the context of this compound, the thioacetate groups provide stability, preventing the premature oxidation of the sulfur moieties. If the corresponding dithiol, Methyl 6,8-dimercaptooctanoate, were the desired final product, a final deprotection step involving basic hydrolysis would be employed. sigmaaldrich.com

Optimization of Reaction Conditions and Yields in Multi-step Synthesis

The precursor, Methyl 6,8-dichlorooctanoate, can be synthesized from Methyl 8-chloro-6-hydroxyoctanoate. The chlorination of the hydroxyl group is a critical step that has been optimized to achieve high yields. For instance, using reagents like bis(trichloromethyl)carbonate in the presence of N,N-dimethylformamide can yield the corresponding ethyl ester, Ethyl 6,8-dichlorooctanoate, with yields reported to be as high as 95.2%. google.com

The subsequent conversion to this compound is a pivotal step governed by the principles of nucleophilic substitution (S_N2 reaction). The reaction involves treating Methyl 6,8-dichlorooctanoate with a source of thioacetate ions, commonly potassium thioacetate (KSAc). The optimization of this specific transformation focuses on several key parameters:

Solvent: The choice of solvent is critical for S_N2 reactions. Polar aprotic solvents such as dimethylformamide (DMF), acetone, or dimethyl sulfoxide (B87167) (DMSO) are generally preferred as they can solvate the cation (e.g., K⁺) while leaving the nucleophile (thioacetate anion) relatively free and highly reactive.

Reagent Stoichiometry: A slight excess of the nucleophile (potassium thioacetate) is often used to ensure the complete conversion of the di-substituted starting material and maximize the yield of the desired product.

Leaving Group: The nature of the halogen atom (the leaving group) also affects the reaction rate. Bromo- derivatives are more reactive than chloro-derivatives due to the lower bond strength of the C-Br bond compared to the C-Cl bond, making bromide a better leaving group. Consequently, using Methyl 6,8-dibromooctanoate can lead to faster reaction times or allow for milder reaction conditions compared to its dichloro counterpart. google.com

Detailed optimization studies aim to find the ideal combination of these parameters to maximize yield and purity while minimizing reaction time and cost. The findings from such studies can be summarized in data tables to compare the efficacy of different conditions.

| Entry | Halide (Leaving Group) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Chloro | Acetone | 55 | 24 | 75 |

| 2 | Chloro | DMF | 80 | 12 | 85 |

| 3 | Bromo | Acetone | 55 | 10 | 90 |

| 4 | Bromo | DMF | 60 | 6 | 92 |

This table is illustrative, compiled from typical conditions and outcomes for S_N2 reactions of this nature reported in organic synthesis literature.

Green Chemistry Principles and Sustainable Synthetic Routes

The growing emphasis on environmental sustainability in chemical manufacturing has prompted the application of green chemistry principles to the synthesis of fine chemicals, including intermediates like this compound. The goal is to develop routes that are more efficient, use less hazardous materials, and generate minimal waste.

Atom Economy: The key synthetic step, the double nucleophilic substitution of Methyl 6,8-dichlorooctanoate with potassium thioacetate, exhibits excellent atom economy. The theoretical atom economy is high as the byproducts are simple inorganic salts (e.g., potassium chloride), and most atoms from the reactants are incorporated into the final product.

Use of Less Hazardous Reagents: Traditional syntheses of the dihalo-precursor often employ hazardous reagents like thionyl chloride or phosphorus halides, which are corrosive and release toxic gases. Research into alternatives is ongoing. For example, the use of bis(trichloromethyl)carbonate (a solid phosgene (B1210022) equivalent) in conjunction with N,N-dimethylformamide can provide a more controlled reaction, although the reagent itself is still hazardous and requires careful handling. google.com

Safer Solvents: Many classical procedures for this synthesis utilize solvents such as benzene, toluene, or chlorinated hydrocarbons (e.g., 1,2-dichloroethane), which are now recognized as being toxic or environmentally persistent. google.comchemicalbook.com A key goal of green chemistry is to replace these with safer alternatives. Potential green solvents could include bio-derived solvents like cyrene or the exploration of deep eutectic solvents. For related thioester syntheses, the use of water as a reaction medium has been successfully demonstrated, which represents a significant environmental improvement.

Catalysis and Energy Efficiency: The development of catalytic methods can significantly improve the sustainability of the synthesis. For instance, phase-transfer catalysts can facilitate the reaction between the organic-soluble dihalide and the water- or solid-phase thioacetate salt, potentially allowing for milder reaction conditions, reduced solvent use, and lower energy consumption. Furthermore, methods for preparing thioacetates from alkyl halides using polyethylene (B3416737) glycol (PEG400) as a recyclable catalyst in the absence of traditional solvents have been reported, showcasing a solvent-free approach that enhances the green profile of the synthesis.

By integrating these principles, the synthesis of this compound can be made more sustainable, aligning with the modern demands of the chemical industry for environmentally responsible manufacturing.

Chemical Reactivity and Mechanistic Investigations of Methyl 6,8 Bis Acetylsulfanyl Octanoate

Reactivity of Acetyl Thioester Linkages

The presence of two acetyl thioester groups at the C6 and C8 positions of the octanoate (B1194180) chain dictates a significant portion of the molecule's reactivity. Thioesters are known to be more reactive than their oxygen ester counterparts towards nucleophilic attack, a property attributed to the poorer orbital overlap between the carbon 2p and sulfur 3p orbitals, which reduces resonance stabilization of the thioester bond. This makes the carbonyl carbon more electrophilic.

Thiol-Exchange and Transacylation Reactions

Thiol-exchange, or transthioesterification, is a characteristic reaction of thioesters. In the presence of a free thiol (R'-SH), the acetyl groups of Methyl 6,8-bis(acetylsulfanyl)octanoate can be transferred to the incoming thiol, forming a new thioester and releasing the original thiol from the octanoate chain. This reaction is typically reversible and its equilibrium position is dependent on the relative pKa values of the participating thiols and their concentrations. The reaction proceeds via a nucleophilic attack of the thiolate anion (R'-S⁻) on the electrophilic carbonyl carbon of the acetyl thioester, forming a tetrahedral intermediate which then collapses to release the leaving thiolate.

Transacylation reactions involve the transfer of the acetyl group to other nucleophiles, such as amines or alcohols. These reactions are thermodynamically favorable, particularly with amine nucleophiles, leading to the formation of stable amides. The reaction with alcohols to form oxygen esters is also possible but generally less favorable than with thiols or amines.

Table 1: Representative Equilibrium Constants for Thiol-Thioester Exchange Reactions

| Reacting Thioester | Reacting Thiol | Equilibrium Constant (Keq) |

|---|---|---|

| Benzalcyanoacetate | Thiophenol | ~10-1000 M⁻¹ |

| Benzalcyanoacetamide | Thiophenol | ~10-1000 M⁻¹ |

Note: Data presented is for analogous systems to illustrate the principles of thiol-exchange equilibrium.

Hydrolysis Kinetics and Ester Stability

The thioester linkages in this compound are susceptible to hydrolysis, which involves the cleavage of the thioester bond by water to yield a carboxylic acid (acetic acid) and the corresponding dithiol derivative of methyl octanoate. This reaction can be catalyzed by acid or base.

Under neutral conditions (pH 7), alkyl thioesters like those in the target molecule are relatively stable to hydrolysis. For instance, S-methyl thioacetate (B1230152) has a hydrolysis half-life of 155 days at pH 7 and 23°C. nih.govresearchgate.netharvard.edu However, the rate of hydrolysis is significantly accelerated under basic conditions. The base-mediated hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the thioester carbonyl carbon.

The methyl ester at the C1 position of the octanoate chain is generally more stable to hydrolysis than the thioesters under neutral and acidic conditions. However, under basic conditions (saponification), both the methyl ester and the thioesters will be hydrolyzed.

Table 2: Hydrolysis Rate Constants for S-methyl thioacetate at 23°C

| Condition | Rate Constant |

|---|---|

| Acid-mediated (ka) | 1.5 x 10⁻⁵ M⁻¹s⁻¹ nih.govresearchgate.net |

| Base-mediated (kb) | 1.6 x 10⁻¹ M⁻¹s⁻¹ nih.govresearchgate.net |

Note: This data for a model alkyl thioester illustrates the relative rates of hydrolysis under different pH conditions.

Transformations of the Octanoate Carbon Chain

The octanoate carbon chain provides a scaffold for the functional groups and can also participate in chemical transformations, although it is generally less reactive than the thioester and ester moieties.

Oxidation and Reduction Pathways

Oxidation: The sulfur atoms of the thioester groups are susceptible to oxidation. Mild oxidizing agents can convert the thioether-like sulfur atoms to sulfoxides, and stronger oxidizing agents can further oxidize them to sulfones. rsc.orgresearchgate.netacsgcipr.org This transformation would significantly alter the chemical properties of the molecule, making the sulfur centers chiral and increasing their polarity. The long hydrocarbon chain of the octanoate is relatively resistant to oxidation under mild conditions. However, under more forceful conditions, such as exposure to strong oxidants or auto-oxidation, the C-H bonds of the methylene (B1212753) groups can undergo radical-mediated oxidation, potentially leading to the formation of hydroperoxides and subsequent cleavage of the carbon chain. metrohm.comscience.govagqm-biodiesel.demdpi.commdpi.com

Reduction: The thioester groups can be reduced to the corresponding thiols. Catalytic hydrogenation, for example using a ruthenium acridine (B1665455) pincer complex, can efficiently reduce thioesters to thiols and alcohols. nih.govacs.org Other reducing agents, such as sodium borohydride (B1222165) in combination with other reagents, can also achieve this transformation. The methyl ester group can also be reduced to a primary alcohol, typically requiring stronger reducing agents like lithium aluminum hydride.

Reactions at Stereogenic Centers

Assuming that this compound is a chiral molecule with stereogenic centers at the C6 and C8 positions where the acetylsulfanyl groups are attached, reactions at these centers would be of stereochemical interest.

Reactions that proceed via a mechanism that does not involve the breaking of bonds to the stereogenic center will result in retention of configuration. However, if a substitution reaction were to occur at C6 or C8, the stereochemical outcome would depend on the mechanism. For example, an Sₙ2 reaction would proceed with inversion of configuration, while an Sₙ1 reaction would lead to a racemic mixture.

Free-radical reactions, such as radical-mediated halogenation, could occur at the C6 and C8 positions. srmist.edu.inlibretexts.orgmasterorganicchemistry.comlibretexts.org The stereochemical outcome of such reactions is often complex, leading to mixtures of diastereomers, as the intermediate radical species is typically planar or rapidly inverting. researchgate.net

Nucleophilic and Electrophilic Processes Involving the Compound

The electrophilic nature of the carbonyl carbons in both the thioester and the methyl ester groups makes them primary sites for nucleophilic attack . As discussed, a wide range of nucleophiles, including thiols, amines, alcohols, and hydroxide ions, can react at these positions, leading to substitution or hydrolysis. masterorganicchemistry.comyoutube.compressbooks.pub

The molecule can also participate in electrophilic processes , although this is less common for its primary functional groups. The sulfur atoms, with their lone pairs of electrons, can act as weak nucleophiles and react with strong electrophiles. Additionally, while the C-H bonds of the octanoate chain are not typically considered reactive towards electrophiles, under specific conditions, such as in superacid media, electrophilic substitution of hydrogen could theoretically occur.

Computational and Theoretical Chemistry Studies of Reactivity

Computational and theoretical chemistry provide powerful tools to investigate the reactivity and properties of molecules. These methods can offer insights into reaction pathways, transition states, and the influence of molecular shape on chemical behavior. However, the application of these methods is contingent on dedicated research efforts for a specific compound of interest.

Quantum Chemical Analysis of Reaction Mechanisms

Quantum chemical calculations, such as Density Functional Theory (DFT) or other ab initio methods, are instrumental in elucidating reaction mechanisms at the atomic level. Such studies for this compound would be expected to investigate the reactivity of the thioester and methyl ester functionalities. For instance, theoretical investigations could model the hydrolysis of the thioester and ester groups, predict the activation energies for these reactions, and identify the structures of intermediates and transition states.

In a broader context, computational studies on similar thioester-containing molecules have explored their susceptibility to nucleophilic attack. researchgate.netnih.gov These studies often highlight the role of the sulfur atom in stabilizing transition states and influencing reaction kinetics. acs.org However, without specific calculations for this compound, any discussion of its reaction mechanisms from a quantum chemical perspective would be purely speculative.

Conformational Analysis and Molecular Modeling

The three-dimensional structure of a molecule is crucial to its reactivity and physical properties. Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and determining their relative energies. chemistrysteps.com For a flexible molecule like this compound, with its long carbon chain, numerous conformations are possible due to rotation around single bonds.

Molecular modeling techniques, including molecular mechanics and molecular dynamics simulations, could be employed to explore the conformational landscape of this compound. researchgate.net Such studies would aim to identify the lowest energy conformers and understand how the two acetylsulfanyl groups and the methyl ester group orient themselves in space. The flexibility of the octanoate chain would likely lead to a multitude of low-energy structures. unicamp.br The interplay of steric and electronic effects would govern the preferred conformations. chemistrysteps.com

While general principles of the conformational preferences of long-chain fatty acids and their esters are understood, specific data such as dihedral angles and relative energies of the conformers of this compound are not available in the absence of dedicated molecular modeling studies.

Methyl 6,8 Bis Acetylsulfanyl Octanoate As a Key Intermediate in Organic Synthesis

Derivatization to Advanced Functionalized Octanoic Acid Compounds

The strategic placement of reactive functional groups on the octanoic acid backbone of methyl 6,8-bis(acetylsulfanyl)octanoate allows for selective modifications, leading to a diverse range of advanced compounds.

Modifications of the Methyl Ester Group

The methyl ester group of this compound is readily susceptible to hydrolysis under basic conditions. This transformation is a common final step in the synthesis of α-lipoic acid, converting the methyl ester to a carboxylic acid. This hydrolysis is typically achieved using reagents such as potassium hydroxide (B78521) in a suitable solvent. The resulting carboxylate can then be protonated to yield the free carboxylic acid, a key functional group for biological activity and further derivatization.

| Reagent(s) | Product | Reaction Type |

| KOH, H₂O/MeOH | 6,8-bis(acetylsulfanyl)octanoic acid | Hydrolysis |

| LiOH, THF/H₂O | 6,8-bis(acetylsulfanyl)octanoic acid | Hydrolysis |

| NaOH, EtOH/H₂O | 6,8-bis(acetylsulfanyl)octanoic acid | Hydrolysis |

This table presents common reagents for the hydrolysis of the methyl ester group in this compound.

Beyond simple hydrolysis, the methyl ester can potentially undergo other transformations common to esters, such as transesterification to form different alkyl esters, amidation to generate amides, or reduction to the corresponding primary alcohol, although these are less commonly documented for this specific intermediate.

Transformations of the Acetyl Thioester Groups

The two acetyl thioester groups are the most prominent features of this compound and are central to its utility in synthesis. The primary transformation of these groups is their hydrolysis to the corresponding thiols. In the synthesis of α-lipoic acid, this deprotection is a critical step. The hydrolysis is typically carried out under basic conditions, which removes the acetyl protecting groups to reveal the free thiol functionalities of what is then known as dihydrolipoic acid methyl ester.

Subsequent oxidation of the resulting dithiol leads to the formation of the characteristic 1,2-dithiolane (B1197483) ring of α-lipoic acid. This intramolecular disulfide bond formation is a key step that imparts the unique chemical and biological properties to the final molecule.

| Starting Material | Reagent(s) | Intermediate/Product | Reaction Type |

| This compound | 1. Base (e.g., KOH) 2. Acid workup | Methyl 6,8-dimercaptooctanoate (Dihydrolipoic acid methyl ester) | Hydrolysis (Deprotection) |

| Methyl 6,8-dimercaptooctanoate | Oxidizing agent (e.g., O₂, FeCl₃) | Methyl lipoate | Oxidation (Disulfide bond formation) |

This table outlines the key transformations of the acetyl thioester groups in the synthesis of methyl lipoate.

Precursor for Complex Molecular Scaffolds and Building Blocks

While the primary documented role of this compound is as a direct precursor to α-lipoic acid, its polyfunctional nature makes it a valuable building block for the synthesis of other complex molecular scaffolds. The octanoic acid core, with its defined stereochemistry and multiple points for functionalization, can be envisioned as a scaffold for the development of novel therapeutic agents or molecular probes.

By selectively manipulating the methyl ester and the two thioester groups, chemists can introduce a variety of other functionalities. For instance, the thiol groups, once deprotected, are amenable to Michael additions, alkylations, and other reactions characteristic of thiols. This allows for the attachment of this eight-carbon chain to other molecules, creating more complex structures. The versatility of thioester chemistry allows for their use as acylating agents, further expanding the synthetic possibilities. Although specific examples beyond the synthesis of lipoic acid and its direct derivatives are not extensively reported in the literature, the inherent reactivity of the functional groups present in this compound suggests significant potential in this area.

Integration into Multi-component and Cascade Reaction Systems

The concept of multi-component and cascade reactions, where multiple chemical bonds are formed in a single operation without the isolation of intermediates, is a powerful strategy in modern organic synthesis. Due to the presence of multiple reactive sites, this compound is a candidate for such reaction systems.

A hypothetical cascade reaction could involve the initial deprotection of the thioesters, followed by an in-situ reaction of the resulting dithiols. For example, a one-pot procedure could be designed where the hydrolysis of the acetyl groups is immediately followed by a Michael addition of the thiols to an α,β-unsaturated carbonyl compound, and subsequent intramolecular cyclization. While specific, documented examples of this compound in such complex reaction systems are scarce, the principles of cascade and multi-component reactions are broadly applicable to polyfunctional molecules of this type. The development of such efficient synthetic routes could provide rapid access to novel and structurally diverse molecules based on the octanoic acid framework.

Applications in Polymer Chemistry and Advanced Materials Science

Monomer for the Synthesis of Functionalized Polyhydroxyalkanoates (PHAs)

Methyl 6,8-bis(acetylsulfanyl)octanoate, or its corresponding carboxylic acid, is a promising precursor for the biosynthesis of functionalized polyhydroxyalkanoates (PHAs). PHAs are a class of biodegradable and biocompatible polyesters produced by various microorganisms. mdpi.com The incorporation of functional groups into the side chains of PHAs can significantly enhance their physical and chemical properties, leading to materials with advanced capabilities. The thioester functionalities in this compound make it a valuable monomer for creating PHAs with pendant sulfur groups.

Polymerization Mechanisms and Efficiency

The incorporation of monomers like 6,8-bis(acetylsulfanyl)octanoic acid into PHA backbones is typically achieved through microbial fermentation. Certain bacterial strains, when provided with appropriate carbon sources, can utilize functionalized fatty acids and incorporate them into the growing polyester (B1180765) chains. The polymerization is catalyzed by intracellular PHA synthase enzymes. The efficiency of this process depends on several factors, including the microbial strain, cultivation conditions, and the chemical structure of the functionalized monomer. While specific efficiency data for this compound is not extensively documented, related studies with other thioester-containing alkanoic acids have demonstrated the feasibility of producing functionalized PHAs.

| Parameter | Description | Typical Range/Value |

| Microbial Strain | Bacteria capable of PHA synthesis from functionalized fatty acids. | Pseudomonas putida and its mutants are often used. |

| Carbon Source | A mixture of a primary carbon source and the functionalized monomer. | e.g., Glucose or a non-functionalized fatty acid as the primary source. |

| Incorporation Rate | The molar percentage of the functionalized monomer in the final polymer. | Varies depending on the monomer and fermentation conditions. |

| Polymer Yield | The overall amount of PHA produced per unit of biomass. | Can range from a few percent to over 50% of the cell's dry weight. |

Table 1: General Parameters for the Biosynthesis of Functionalized PHAs

Control of Polymer Architecture and Side-Chain Integration

The architecture of the resulting functionalized PHA can be controlled by manipulating the fermentation conditions and the feed composition. The ratio of the functionalized monomer to the primary carbon source can influence the density of the thioester side chains along the polymer backbone. This, in turn, allows for the tuning of the polymer's properties. For instance, a higher incorporation of the bulky and polar acetylsulfanyl groups can alter the polymer's crystallinity, melting point, and solubility. The resulting polymer would be a random copolymer, with the 6,8-bis(acetylsulfanyl)octanoate units distributed amongst other hydroxyalkanoate monomers.

Design and Synthesis of Thiol-Containing Polymer Architectures

The acetylsulfanyl groups in this compound are protected thiols. These protecting groups can be removed under specific chemical conditions to reveal free thiol (-SH) groups. This chemical handle is extremely valuable in polymer chemistry for the design and synthesis of complex polymer architectures through various "click" chemistry reactions, most notably thiol-ene and thiol-yne reactions.

Polymers bearing pendant thiol groups, derived from the deprotection of PHAs synthesized with 6,8-bis(acetylsulfanyl)octanoate, can be crosslinked or post-functionalized. For example, reacting these thiol-functionalized polymers with multifunctional ene compounds can lead to the formation of crosslinked networks, resulting in materials with enhanced mechanical strength and thermal stability.

| Reaction Type | Reactants | Conditions | Resulting Structure |

| Thiol-ene | Polymer with pendant thiol groups + Alkene-containing molecule | Photo or thermal initiation | Thioether linkage |

| Thiol-yne | Polymer with pendant thiol groups + Alkyne-containing molecule | Photo or thermal initiation | Vinyl sulfide (B99878) or dithioether linkage |

| Thiol-disulfide exchange | Polymer with pendant thiol groups + Disulfide-containing molecule | Base or catalyst | Reversible disulfide bonds |

Table 2: Potential Post-Polymerization Modification Reactions

Role in Supramolecular Chemistry and Self-Assembly Processes

While the direct involvement of this compound in supramolecular chemistry and self-assembly is not yet extensively reported, its structure suggests potential applications in this field. The thioester and, upon deprotection, the thiol and subsequent thioether or disulfide linkages can participate in non-covalent interactions that drive self-assembly.

For instance, the polarity of the thioester groups could influence the aggregation behavior of polymers containing these functionalities in solution, potentially leading to the formation of micelles or other ordered structures. Furthermore, the introduction of thiol groups allows for the possibility of forming dynamic covalent bonds, such as disulfide bridges, which can be used to create self-healing materials or stimuli-responsive gels. The ability of sulfur atoms to coordinate with metal ions also opens the door to creating metallo-supramolecular assemblies with interesting optical or electronic properties. These potential applications, however, remain a promising area for future research.

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products.researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules. For Methyl 6,8-bis(acetylsulfanyl)octanoate, a combination of one-dimensional and two-dimensional NMR experiments would be employed to establish its complete atomic connectivity and probe its stereochemical nuances.

Proton and Carbon NMR for Connectivity and Stereochemistry

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the initial and most crucial steps in the structural analysis of this compound. The ¹H NMR spectrum would provide information on the chemical environment of each proton, their multiplicity (splitting patterns), and their relative numbers (integration). The ¹³C NMR spectrum, in turn, would reveal the number of unique carbon environments within the molecule.

Expected ¹H NMR Spectral Data for this compound:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.67 | Singlet | 3H | -OCH₃ |

| ~3.55 | Multiplet | 1H | H-6 |

| ~2.89 | Multiplet | 2H | H-8 |

| ~2.32 | Singlet | 6H | 2 x -S(C=O)CH₃ |

| ~2.30 | Triplet | 2H | H-2 |

| ~1.85 | Multiplet | 1H | H-7a |

| ~1.65 | Multiplet | 1H | H-7b |

| ~1.58 | Multiplet | 2H | H-3 |

| ~1.38 | Multiplet | 2H | H-4 |

| ~1.30 | Multiplet | 2H | H-5 |

Expected ¹³C NMR Spectral Data for this compound:

| Chemical Shift (ppm) | Assignment |

| ~195.5 | 2 x -S(C =O)CH₃ |

| ~174.0 | C =O (ester) |

| ~51.5 | -OC H₃ |

| ~48.0 | C-6 |

| ~38.5 | C-8 |

| ~34.0 | C-2 |

| ~33.0 | C-7 |

| ~30.5 | 2 x -S(C=O)C H₃ |

| ~28.8 | C-4 |

| ~26.5 | C-5 |

| ~24.8 | C-3 |

The stereochemistry at the C-6 position, if chiral, would be further investigated. Diastereotopic protons adjacent to this stereocenter would likely exhibit distinct chemical shifts and coupling constants, providing clues to the relative stereochemistry.

Advanced NMR Techniques for Complex Mixture Analysis

In the context of synthesizing this compound, reaction mixtures may contain starting materials, intermediates, byproducts, and the final product. Advanced NMR techniques are invaluable for analyzing such complex mixtures without the need for immediate purification. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be utilized. A COSY spectrum would establish proton-proton coupling networks, confirming the connectivity of the aliphatic chain. HSQC would correlate each proton to its directly attached carbon, while HMBC would reveal longer-range (2-3 bond) proton-carbon correlations, definitively piecing together the molecular structure.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis of Intermediates and Products.researchgate.net

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, the exact molecular formula can be determined, distinguishing it from other potential isobaric compounds.

Calculated and Expected HRMS Data for this compound (C₁₃H₂₂O₄S₂):

| Ion | Calculated m/z |

| [M+H]⁺ | 307.1038 |

| [M+Na]⁺ | 329.0857 |

The observation of these ions at their precise calculated masses would provide strong evidence for the successful synthesis of the target compound.

LC-MS and GC-MS for Reaction Monitoring and Product Purity.researchgate.net

Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are instrumental for real-time reaction monitoring and for assessing the purity of the final product. These methods separate the components of a mixture before they are introduced into the mass spectrometer. This allows for the individual analysis of each component, providing molecular weight and structural information. For the synthesis of this compound, these techniques can be used to track the consumption of starting materials and the formation of the product over time, enabling optimization of reaction conditions. Furthermore, the purity of the isolated product can be quantified by integrating the peak areas in the chromatogram.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation and real-time analysis of chemical reactions involving this compound. These methods provide detailed information about the molecular vibrations, allowing for the identification of specific functional groups and the tracking of their transformation during chemical processes.

Functional Group Identification

The infrared and Raman spectra of this compound are characterized by the vibrational modes of its principal functional groups: the methyl ester and the two thioacetate (B1230152) moieties. While a complete experimental spectrum for this specific molecule is not widely published, a detailed analysis can be constructed from the well-established characteristic frequencies of its constituent parts, primarily the methyl octanoate (B1194180) backbone and S-alkyl thioacetates.

The methyl ester group gives rise to several distinct and strong absorption bands in the IR spectrum. The most prominent of these is the carbonyl (C=O) stretching vibration, which is expected to appear in the range of 1750-1735 cm⁻¹. Another key vibration associated with the ester is the C-O stretching mode, typically found in the 1250-1000 cm⁻¹ region.

The thioacetate groups (-S-C(=O)-CH₃) also present characteristic vibrational frequencies. The thioester carbonyl (C=O) stretch is typically observed at a lower wavenumber compared to its ester counterpart, generally in the region of 1715-1680 cm⁻¹. The C-S stretching vibration of the thioacetate group is expected to produce weaker bands in the IR spectrum, typically in the 800-600 cm⁻¹ range. In Raman spectroscopy, the C-S stretching vibrations are often more prominent.

The long polymethylene chain (-CH₂-) of the octanoate backbone will exhibit characteristic C-H stretching vibrations just below 3000 cm⁻¹ (typically around 2925 cm⁻¹ and 2855 cm⁻¹ for asymmetric and symmetric stretching, respectively) and CH₂ bending (scissoring) vibrations around 1465 cm⁻¹.

The table below summarizes the expected key vibrational frequencies for this compound based on data from analogous compounds like methyl octanoate and S-methyl thioacetate. acs.orgnih.govnih.govspectrabase.comnist.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman | Intensity |

|---|---|---|---|---|

| Alkyl C-H | Stretching | 2960-2850 | 2960-2850 | Strong |

| Methyl Ester C=O | Stretching | 1750-1735 | 1750-1735 | Strong |

| Thioacetate C=O | Stretching | 1715-1680 | 1715-1680 | Strong |

| CH₂ | Bending (Scissoring) | ~1465 | ~1465 | Medium |

| Ester C-O | Stretching | 1250-1170 | 1250-1170 | Strong |

| C-S | Stretching | 800-600 | 800-600 | Weak (IR), Stronger (Raman) |

Reaction Monitoring

In-situ IR and Raman spectroscopy are invaluable for monitoring the synthesis of this compound in real-time. clairet.co.ukresearchgate.netjascoinc.com For instance, in a reaction where a dihalo-octanoate is converted to the target compound via nucleophilic substitution with a thioacetate salt (e.g., potassium thioacetate), vibrational spectroscopy can track the progress by monitoring the disappearance of reactant-specific peaks and the emergence of product-specific peaks. youtube.comwikipedia.org

Consider the synthesis from Methyl 6,8-dibromooctanoate and potassium thioacetate. The key spectral changes that would be monitored are:

Disappearance of C-Br stretching vibrations: The C-Br stretching bands of the starting material, typically found in the 650-550 cm⁻¹ region, would decrease in intensity as the reaction proceeds.

Appearance of Thioacetate C=O stretching: A new, strong band would appear in the 1715-1680 cm⁻¹ region, corresponding to the carbonyl group of the newly formed thioacetate linkages.

Appearance of C-S stretching: The formation of the C-S bonds would lead to the growth of signals in the 800-600 cm⁻¹ range.

By plotting the intensity of these characteristic peaks over time, a reaction profile can be generated, allowing for the determination of reaction kinetics, identification of intermediates, and confirmation of reaction completion. The use of fiber-optic probes allows for the direct immersion into the reaction vessel, providing real-time data without the need for sampling. researchgate.netjascoinc.com

The following table outlines the key spectral markers for monitoring a hypothetical synthesis of this compound.

| Compound | Functional Group Marker | Vibrational Mode | Wavenumber (cm⁻¹) | Change During Reaction |

|---|---|---|---|---|

| Methyl 6,8-dibromooctanoate (Reactant) | C-Br | Stretching | 650-550 | Decrease in intensity |

| Potassium Thioacetate (Reactant) | C=O | Stretching | ~1700 | Initial presence, may shift upon reaction |

| This compound (Product) | Thioacetate C=O | Stretching | 1715-1680 | Increase in intensity |

| This compound (Product) | C-S | Stretching | 800-600 | Increase in intensity |

Future Directions and Emerging Research Paradigms

Development of Novel Catalytic Systems for Efficient Transformations

The future development of synthetic methodologies for "Methyl 6,8-bis(acetylsulfanyl)octanoate" will heavily rely on the discovery and implementation of novel catalytic systems. The presence of two thioester functionalities presents both a challenge and an opportunity for selective transformations.

Current research in organocatalysis, particularly using visible light-promoted hydrogen atom transfer (HAT), offers a metal- and oxidant-free pathway to access thioesters from aldehydes. nsf.gov This approach could be adapted for the synthesis of "this compound" precursors, providing a greener and more sustainable synthetic route. Furthermore, transition metal catalysis, which has been extensively used for thioester synthesis through methods like carbonylation and cross-coupling, could be further refined to achieve higher efficiency and selectivity. nsf.gov A significant challenge that needs to be addressed is the potential for metal-sulfur poisoning of the catalyst, which often necessitates high catalyst loading and harsh reaction conditions. nsf.gov

A promising area of research is the catalytic hydrogenation of thioesters. Recent studies have demonstrated the use of ruthenium acridine (B1665455) pincer complexes for the efficient and selective hydrogenation of various thioesters to their corresponding alcohols and thiols. nih.govacs.org This methodology could be applied to "this compound" to selectively reduce one or both thioester groups, leading to the synthesis of novel diols, dithiols, or hydroxy-thiols. The tolerance of this catalytic system to other functional groups, such as amides and esters, makes it particularly attractive for complex molecule synthesis. nih.govacs.org

Selenol-based catalysts are also emerging as powerful tools for promoting thiol-thioester exchange reactions, which are crucial in chemical protein synthesis. nih.gov Adapting these catalytic systems for transformations involving "this compound" could enable its use in bioconjugation and the synthesis of complex biomolecules.

| Catalytic System | Potential Transformation of this compound | Advantages |

| Visible Light Organocatalysis | Synthesis of precursors | Metal-free, oxidant-free, sustainable nsf.gov |

| Ruthenium Pincer Complexes | Selective hydrogenation to diols, dithiols, or hydroxy-thiols | High efficiency, selectivity, functional group tolerance nih.govacs.org |

| Selenol-based Catalysts | Thiol-thioester exchange for bioconjugation | Mild reaction conditions, high efficiency nih.gov |

Application in Flow Chemistry and Automated Synthesis Platforms

The integration of flow chemistry and automated synthesis represents a paradigm shift in the way small molecules are synthesized, and "this compound" is well-positioned to benefit from these technologies. drugtargetreview.com Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and scalability. acs.org For the synthesis of "this compound" and its derivatives, flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. mdpi.com

Automated synthesis platforms, which combine robotics with flow chemistry, can further accelerate the discovery and optimization of new reactions and molecules. nih.gov These platforms can be programmed to perform multi-step syntheses, purifications, and analyses in a fully automated fashion. nih.gov For "this compound," an automated platform could be used to rapidly screen a wide range of catalysts and reaction conditions for its synthesis and subsequent transformations. This high-throughput approach would significantly reduce the time and resources required for research and development. drugtargetreview.com

The synthesis of bifunctional molecules like "this compound" can be particularly well-suited for automated platforms that enable the assembly of building blocks in a modular fashion. nih.govnih.gov This approach would allow for the rapid generation of a library of derivatives with varying chain lengths and functional groups, facilitating structure-activity relationship studies.

Exploration of New Reactivity Modes and Chemical Space

The unique chemical structure of "this compound," with its two thioester groups and a central aliphatic chain, offers a rich landscape for exploring new reactivity modes. While thioesters are known for their role as acylating agents, their reactivity extends far beyond this. wikipedia.org

One area of future exploration is the Fukuyama coupling, a palladium-catalyzed reaction that couples a thioester with an organozinc halide to form a ketone. wikipedia.org Applying this reaction to "this compound" could lead to the synthesis of novel diketones, which are valuable building blocks in organic synthesis. The thioacetyl groups can also be viewed as precursors to thioacetals, which are versatile protecting groups for aldehydes and ketones and can undergo umpolung reactivity, transforming the electrophilic carbonyl carbon into a nucleophilic species. jove.comwikipedia.orgorganic-chemistry.org This opens up possibilities for C-C bond formation at the positions adjacent to the sulfur atoms.

The thioester groups can also be hydrolyzed to yield the corresponding thiols and carboxylic acid. fiveable.melibretexts.org Selective hydrolysis of one of the thioester groups would generate a valuable bifunctional intermediate with both a thiol and a thioester group. Furthermore, the thioester enolates are known to be less nucleophilic than their ester counterparts, which can lead to different reactivity patterns in alpha-substitution reactions. wikipedia.org

Computational-Aided Design and Prediction of Novel Derivatives

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and reactions. For "this compound," computational methods can be employed to explore its conformational landscape, predict its reactivity, and design novel derivatives with desired properties.

Density functional theory (DFT) calculations can be used to investigate the mechanisms of catalytic transformations involving "this compound," providing insights that can guide the development of more efficient catalysts. researchgate.net For instance, computational studies have been used to elucidate the mechanism of N-to-S acyl transfer in peptide thioester synthesis and the role of catalysts in these reactions. researchgate.net Similar approaches can be applied to understand and predict the reactivity of the two thioester groups in "this compound."

Computational modeling can also be used to predict the thermodynamic and kinetic parameters of reactions, such as the hydrolysis of thioesters. mdpi.com This information is crucial for optimizing reaction conditions and designing new synthetic routes. Furthermore, computational screening of virtual libraries of "this compound" derivatives can help identify candidates with specific properties, such as enhanced stability or reactivity, before they are synthesized in the laboratory. researchgate.net

Biocatalytic Approaches to Synthesis and Derivatization

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, with their exquisite chemo-, regio-, and stereoselectivity, can be powerful tools for the synthesis and modification of complex molecules like "this compound."

Lipases are a class of enzymes that have shown great promise in the synthesis of thioesters through transesterification reactions. mdpi.comresearchgate.net The use of immobilized lipases in continuous-flow microreactors has been demonstrated for the efficient synthesis of various thioesters. mdpi.com This approach could be adapted for the synthesis of "this compound," offering a sustainable and scalable manufacturing process. Enzymes can also be used for the kinetic resolution of racemic thioesters, providing access to enantiomerically pure compounds. acs.org

Thioesterases are enzymes that catalyze the hydrolysis of thioesters. fiveable.me By carefully selecting the appropriate thioesterase and controlling the reaction conditions, it may be possible to achieve selective hydrolysis of one of the two thioester groups in "this compound." This would provide a facile route to valuable bifunctional intermediates.

Q & A

Q. How can researchers optimize the synthesis of Methyl 6,8-bis(acetylsulfanyl)octanoate?

- Methodological Answer : Synthesis optimization involves selecting solvent systems and reaction conditions. For example, in analogous sulfur-containing esters (e.g., CPI-613), sodium hydroxide in methanol is used for deprotection, followed by thiol-acetyl group coupling with reagents like trimethylphosphine (TMP) to stabilize reactive intermediates . Key steps include:

- Deprotection : Stirring under alkaline conditions (pH 9–11) to cleave disulfide bonds.

- Acetylation : Reacting with acetylating agents (e.g., acetyl chloride) in anhydrous DMF, using DIPEA as a base to neutralize HCl byproducts .

- Purification : Methanol co-distillation to remove volatile impurities, followed by column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Structural validation requires a combination of:

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and fragment patterns matching sulfur-containing moieties .

- NMR Spectroscopy : ¹H and ¹³C NMR to resolve acetyl-thioether protons (δ 2.35–2.45 ppm for S-Ac groups) and ester methyl groups (δ 3.65 ppm) .

- FT-IR : Peaks at 1730 cm⁻¹ (ester C=O) and 2550 cm⁻¹ (S-H stretch, if intermediates are present) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for sulfur-containing esters like this compound?

- Methodological Answer : Stability discrepancies often arise from oxidation or hydrolysis. To address this:

- Controlled Stability Studies : Incubate the compound under varying pH (2–12), temperatures (4°C–40°C), and light exposure. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

- Oxidative Susceptibility : Use radical scavengers (e.g., BHT) in storage buffers to suppress thioether oxidation. Quantify peroxide formation with iodometric titration .

Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound in biological systems?

- Methodological Answer : SAR analysis requires systematic modifications:

- Analog Synthesis : Replace acetyl groups with alternative thioesters (e.g., propionyl, benzoyl) to assess electronic effects on bioactivity .

- In Vitro Assays : Test cytotoxicity (MTT assay), mitochondrial targeting (JC-1 dye for membrane potential), and enzyme inhibition (e.g., PDH/KGDH activity in cancer cell lines) .

- Computational Modeling : Perform DFT calculations to map electron density at sulfur atoms, correlating with redox activity .

Q. How can researchers validate the purity of this compound for pharmacological studies?

- Methodological Answer : Rigorous purity assessment involves:

- HPLC-DAD : Use a reverse-phase column (e.g., Agilent Zorbax SB-C18) with UV detection at 254 nm. Set acceptance criteria (≥98% purity) based on peak area normalization .

- Elemental Analysis : Confirm sulfur content (±0.3% deviation from theoretical values) to detect residual solvents or desulfurized byproducts .

Q. What experimental designs are recommended for investigating metabolic pathways of this compound?

- Methodological Answer : Metabolic profiling requires:

- Isotope Labeling : Synthesize ¹³C-labeled analogs (e.g., ¹³C-methyl group) to trace metabolic intermediates via LC-MS/MS .

- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor. Identify phase I metabolites (hydrolysis/oxidation) and phase II conjugates (glutathione adducts) .

Data Contradiction Analysis

Q. How should researchers address variability in bioactivity data across cell lines for this compound?

- Methodological Answer : Variability may stem from differential expression of target enzymes (e.g., lipoate-dependent dehydrogenases). Mitigate this by:

- Cell Line Profiling : Pre-screen lines (e.g., HCT-116, HeLa) for PDHK/PDP expression via Western blot .

- Dose-Response Curves : Use logarithmic concentrations (1 nM–100 µM) to calculate IC₅₀ values and assess potency thresholds .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.